molecular formula C13H12N2O B7808154 4-Phenoxybenzene-1-carboximidamide

4-Phenoxybenzene-1-carboximidamide

Cat. No.: B7808154
M. Wt: 212.25 g/mol
InChI Key: QNGXTOAUYDWSLA-UHFFFAOYSA-N
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Description

4-Phenoxybenzene-1-carboximidamide is a carboximidamide derivative featuring a phenoxy-substituted benzene core. Its molecular structure includes a carboximidamide group (–C(=NH)NH₂) at position 1 and a phenoxy group (–O–C₆H₅) at position 4 of the benzene ring. The compound is often synthesized as a hydrochloride salt (e.g., this compound hydrochloride, CAS Ref: 3D-ZEA50108) to enhance solubility and stability for research applications . It serves as a building block in medicinal chemistry, particularly in developing inhibitors or modulators targeting enzymes or receptors due to its aromatic and amidine functionalities.

Properties

IUPAC Name

4-phenoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXTOAUYDWSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzene-1-carboximidamide typically involves the reaction of 4-phenoxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the compound. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Phenoxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Phenoxybenzene-1-carboximidamide hydrochloride Phenoxy (–O–C₆H₅) C₁₃H₁₂N₂O·HCl 248.71 Building block for kinase inhibitors; R&D use
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy (–O–CH₂–C₆H₄–F) C₁₄H₁₂FN₂O₂ 272.26 Enhanced lipophilicity; potential CNS targets
4-(Benzyloxy)benzimidamide hydrochloride Benzyloxy (–O–CH₂–C₆H₅) C₁₄H₁₃N₂O·HCl 264.73 Metabolic instability due to benzyl oxidation
4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride Phenoxymethyl (–CH₂–O–C₆H₅) C₁₄H₁₃N₂O·HCl 264.73 Altered steric profile; antimicrobial studies
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide Hydroxymethyl (–CH₂–OH) C₈H₁₁N₂O₂ 167.19 Increased hydrophilicity; prodrug potential
4-{[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}benzene-1-carboximidamide Sulfanyl-dihydropyrimidinyl C₁₅H₁₈N₄OS 302.40 Enzyme inhibition (e.g., DHFR)

Functional Group Impact on Properties

  • Fluorine’s electronegativity may also enhance binding affinity to hydrophobic pockets in enzymes.
  • Benzyloxy vs. Phenoxy Groups: While 4-(Benzyloxy)benzimidamide hydrochloride shares a similar aromatic scaffold, the benzyl group’s susceptibility to oxidative metabolism reduces its in vivo stability compared to the phenoxy group in this compound.
  • Hydroxymethyl Substitution :
    The hydroxymethyl group in introduces polarity, improving aqueous solubility. This modification is advantageous for prodrug strategies where rapid systemic absorption is required.

  • Complex Heterocyclic Additions :
    The sulfanyl-dihydropyrimidinyl group in suggests targeting of enzymes like dihydrofolate reductase (DHFR), leveraging hydrogen bonding and π-π stacking interactions.

Limitations and Contradictions in Available Data

  • Missing Physicochemical Data :
    Several compounds (e.g., ) lack reported melting points, solubility profiles, or logP values, limiting direct comparison of their pharmacokinetic properties.

  • Synthetic Accessibility: The hydrochloride salt form of this compound is commercially available at high cost (€463/50mg), whereas analogs like are less explored industrially.

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